3-[(3-Phenylpropanoyl)amino]benzoic acid
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Overview
Description
“3-[(3-Phenylpropanoyl)amino]benzoic acid” is a chemical compound with the CAS Number: 446829-08-9 . It has a molecular weight of 269.3 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular formula of “this compound” is C16H15NO3 . The InChI Code is 1S/C16H15NO3/c18-15(10-9-12-5-2-1-3-6-12)17-14-8-4-7-13(11-14)16(19)20/h1-8,11H,9-10H2,(H,17,18)(H,19,20) .Physical and Chemical Properties Analysis
The compound is solid in its physical form . The molecular weight of the compound is 269.3 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the searched resources.Scientific Research Applications
1. Biosynthesis Pathways in Plants
The study of benzoic acid (BA) biosynthesis in plants has revealed key insights into its formation from phenylalanine. This process involves shortening the C3 side chain, which can occur via a β-oxidative pathway. The discovery of specific enzymes like cinnamoyl-CoA hydratase-dehydrogenase (PhCHD) in plants like petunia illustrates the complex biochemistry involved in BA formation, an essential precursor for various metabolites (Qualley et al., 2012).
2. Plant-like Biosynthetic Pathways in Bacteria
Research into bacterial biosynthetic pathways for benzoic acid and chalcone (a type III polyketide) has shown that bacteria can mimic plant-like biosynthetic capabilities. This understanding is crucial for comprehending the production of natural products with biological activities in bacteria (Moore et al., 2002).
3. Enantioselective Synthesis of Amino Acid Derivatives
The enantioselective synthesis of amino acid derivatives, including those related to 3-[(3-Phenylpropanoyl)amino]benzoic acid, has been explored. Such research is pivotal for creating specific molecular configurations necessary in various biological and pharmacological applications (Arvanitis et al., 1998).
4. Benzoic Acid Biosynthesis in Plants and Bacteria
Studies on benzoic acid biosynthesis in both plants and bacteria have identified analogous pathways to fatty acid β-oxidation. This discovery has implications for the production of various natural products containing benzoate-derived residues (Hertweck et al., 2001).
5. Gene Exploration in Populus Davidiana
Research on Populus davidiana has identified genes potentially involved in benzoic acid biosynthesis. This study contributes to our understanding of the molecular biology behind the formation of important benzenoid compounds in plants (Park et al., 2017).
6. Microbial Biosynthesis of 3-Amino-Benzoic Acid
The engineering of Escherichia coli for the biosynthesis of 3-amino-benzoic acid from glucose demonstrates the potential for microbial production of valuable chemical compounds. Such developments can have significant implications for industrial biotechnology (Zhang & Stephanopoulos, 2016).
Safety and Hazards
Properties
IUPAC Name |
3-(3-phenylpropanoylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c18-15(10-9-12-5-2-1-3-6-12)17-14-8-4-7-13(11-14)16(19)20/h1-8,11H,9-10H2,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVWMUGDUMGWEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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